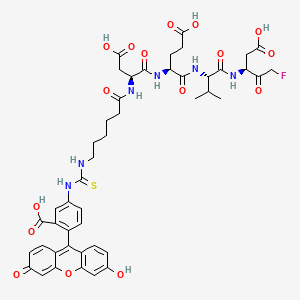

Fitc-C6-devd-fmk

Description

BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

Properties

Molecular Formula |

C46H51FN6O16S |

|---|---|

Molecular Weight |

995.0 g/mol |

IUPAC Name |

5-[[6-[[(2S)-3-carboxy-1-[[(2S)-4-carboxy-1-[[(2S)-1-[[(2S)-1-carboxy-4-fluoro-3-oxobutan-2-yl]amino]-3-methyl-1-oxobutan-2-yl]amino]-1-oxobutan-2-yl]amino]-1-oxopropan-2-yl]amino]-6-oxohexyl]carbamothioylamino]-2-(3-hydroxy-6-oxoxanthen-9-yl)benzoic acid |

InChI |

InChI=1S/C46H51FN6O16S/c1-22(2)41(44(66)52-31(19-38(60)61)33(56)21-47)53-42(64)30(13-14-37(58)59)51-43(65)32(20-39(62)63)50-36(57)6-4-3-5-15-48-46(70)49-23-7-10-26(29(16-23)45(67)68)40-27-11-8-24(54)17-34(27)69-35-18-25(55)9-12-28(35)40/h7-12,16-18,22,30-32,41,54H,3-6,13-15,19-21H2,1-2H3,(H,50,57)(H,51,65)(H,52,66)(H,53,64)(H,58,59)(H,60,61)(H,62,63)(H,67,68)(H2,48,49,70)/t30-,31-,32-,41-/m0/s1 |

InChI Key |

WILVKHYULNRJOL-HAQCWMSVSA-N |

Isomeric SMILES |

CC(C)[C@@H](C(=O)N[C@@H](CC(=O)O)C(=O)CF)NC(=O)[C@H](CCC(=O)O)NC(=O)[C@H](CC(=O)O)NC(=O)CCCCCNC(=S)NC1=CC(=C(C=C1)C2=C3C=CC(=O)C=C3OC4=C2C=CC(=C4)O)C(=O)O |

Canonical SMILES |

CC(C)C(C(=O)NC(CC(=O)O)C(=O)CF)NC(=O)C(CCC(=O)O)NC(=O)C(CC(=O)O)NC(=O)CCCCCNC(=S)NC1=CC(=C(C=C1)C2=C3C=CC(=O)C=C3OC4=C2C=CC(=C4)O)C(=O)O |

Origin of Product |

United States |

Foundational & Exploratory

FITC-C6-DEVD-FMK: A Technical Guide to its Mechanism and Application in Apoptosis Research

For Researchers, Scientists, and Drug Development Professionals

This in-depth technical guide provides a comprehensive overview of Fluorescein-5-isothiocyanate (FITC)-C6-Asp(OMe)-Glu(OMe)-Val-Asp(OMe)-fluoromethyl ketone (FITC-C6-DEVD-FMK), a powerful tool for the detection and quantification of apoptosis. This document details its mechanism of action, provides structured quantitative data, outlines detailed experimental protocols, and visualizes key biological and experimental pathways.

Core Principles and Mechanism of Action

This compound is a cell-permeable, non-toxic fluorescent probe designed to specifically and irreversibly bind to activated caspase-3, a key executioner enzyme in the apoptotic cascade.[1] Its mechanism of action is tripartite, relying on the specific functions of its constituent parts:

-

DEVD Tetrapeptide Sequence: The Asp-Glu-Val-Asp (DEVD) amino acid sequence is the specific recognition and cleavage site for caspase-3. This sequence directs the inhibitor to its target enzyme.

-

Fluoromethylketone (FMK) Moiety: The FMK group is a reactive component that forms a covalent thioether bond with the cysteine residue in the catalytic site of an active caspase-3 enzyme. This bond results in irreversible inhibition of the enzyme's activity.

-

Fluorescein-5-isothiocyanate (FITC): FITC is a widely used green fluorescent dye that is conjugated to the peptide inhibitor. This fluorophore allows for the direct detection and quantification of cells containing activated caspase-3 through various fluorescence-based techniques, including flow cytometry and fluorescence microscopy.[2][3]

By combining these elements, this compound provides a highly sensitive and specific method for identifying apoptotic cells, as the probe will only be retained in cells where caspase-3 has been activated.

Apoptosis Signaling Pathways Leading to Caspase-3 Activation

The activation of caspase-3 is a central convergence point for both the intrinsic (mitochondrial) and extrinsic (death receptor) pathways of apoptosis. Understanding these pathways is crucial for contextualizing the application of this compound.

Extrinsic Pathway

The extrinsic pathway is initiated by the binding of extracellular death ligands (e.g., FasL, TNF-α) to their corresponding transmembrane death receptors (e.g., FasR, TNFR). This ligand-receptor interaction leads to the recruitment of adaptor proteins, such as FADD, which in turn recruit and activate pro-caspase-8. Activated caspase-8 then directly cleaves and activates pro-caspase-3, initiating the execution phase of apoptosis.

Intrinsic Pathway

The intrinsic pathway is triggered by intracellular stress signals, such as DNA damage, growth factor withdrawal, or oxidative stress. These signals lead to the activation of pro-apoptotic Bcl-2 family proteins (e.g., Bax, Bak), which induce mitochondrial outer membrane permeabilization (MOMP). This results in the release of cytochrome c from the mitochondria into the cytosol. Cytochrome c then binds to Apaf-1, which, in the presence of dATP, forms the apoptosome. The apoptosome recruits and activates pro-caspase-9, which then cleaves and activates pro-caspase-3.

Quantitative Data

While specific quantitative data such as IC50 or Ki values for this compound are not widely reported in the literature, the properties of the core components and related non-fluorescent inhibitors provide valuable context for its application.

| Parameter | Value | Notes |

| Molecular Weight | 994.99 g/mol | For this compound. |

| Excitation Maximum (Ex) | ~491 nm | For FITC fluorophore.[4] |

| Emission Maximum (Em) | ~516 nm | For FITC fluorophore.[4] |

| Z-DEVD-FMK IC50 | 1.326 µM | For the non-fluorescent analog against caspase-3. |

| Ac-DEVD-CHO Ki | 0.23 nM | For a related reversible caspase-3 inhibitor. |

Experimental Protocols

The following are detailed protocols for the use of this compound in detecting activated caspase-3 in cell suspensions and adherent cell lines. Optimization of incubation times and reagent concentrations is recommended for specific cell types and experimental conditions.

General Experimental Workflow

References

FITC-C6-DEVD-FMK: An In-depth Technical Guide for Detecting Activated Caspase-3

For Researchers, Scientists, and Drug Development Professionals

Introduction

Apoptosis, or programmed cell death, is a fundamental biological process essential for normal tissue development, homeostasis, and the elimination of damaged or infected cells. A key molecular event in the execution phase of apoptosis is the activation of a cascade of cysteine-aspartic proteases known as caspases. Among these, caspase-3 is a critical executioner caspase, responsible for the cleavage of a broad range of cellular substrates, ultimately leading to the dismantling of the cell.[1] The detection of activated caspase-3 is therefore a reliable and widely used hallmark of apoptosis.[2]

This technical guide provides a comprehensive overview of Fluorescein isothiocyanate (FITC)-C6-Asp-Glu-Val-Asp-fluoromethylketone (FITC-C6-DEVD-FMK), a cell-permeable and non-toxic probe designed for the specific and sensitive detection of activated caspase-3 in living cells.[3][4] Its utility in various fluorescence-based detection methods makes it an invaluable tool for researchers in apoptosis, cancer biology, and drug discovery.

Mechanism of Action

The efficacy of this compound as a probe for activated caspase-3 lies in its three key components:

-

DEVD Peptide Sequence : The tetrapeptide sequence, Asp-Glu-Val-Asp (DEVD), is the preferred recognition and cleavage site for caspase-3.[3] This sequence directs the probe specifically to active caspase-3.

-

Fluoromethylketone (FMK) : This reactive group forms a covalent, irreversible bond with the cysteine residue in the catalytic site of the activated caspase. This ensures that the fluorescent signal is stably retained within cells that have active caspase-3.

-

Fluorescein isothiocyanate (FITC) : A widely used green fluorescent dye, FITC is conjugated to the peptide, allowing for the detection of the probe-caspase complex through fluorescence microscopy, flow cytometry, or fluorescence plate readers.

Upon entering a cell, this compound will only bind to the active form of caspase-3, as the inactive procaspase does not have a properly formed catalytic site. This specificity allows for the direct visualization and quantification of apoptotic cells.

Quantitative Data

The following tables summarize the key quantitative properties of this compound and related reagents.

Table 1: Physicochemical and Spectral Properties of this compound

| Property | Value | Reference(s) |

| Molecular Weight | 994.99 g/mol | |

| Excitation Wavelength (Ex) | ~485-495 nm | |

| Emission Wavelength (Em) | ~516-535 nm | |

| Solvent | DMSO | |

| Storage | -20°C, protected from light |

Table 2: Specificity and Inhibition of Caspase-Related Peptides

| Peptide/Inhibitor | Target Caspase(s) | Inhibition Type | Key Features | Reference(s) |

| DEVD | Caspase-3, Caspase-7 | Substrate | Preferred recognition sequence for executioner caspases. | |

| Z-VAD-FMK | Pan-caspase (broad spectrum) | Irreversible | General apoptosis inhibitor, used as a negative control. | |

| Z-DEVD-FMK | Caspase-3, -6, -7, -8, -10 | Irreversible | More selective for executioner caspases than Z-VAD-FMK. |

Signaling Pathways of Caspase-3 Activation

Caspase-3 is activated through two primary pathways: the intrinsic and extrinsic pathways. Both pathways converge on the activation of executioner caspases, including caspase-3 and -7.

Caption: Overview of the extrinsic and intrinsic pathways leading to caspase-3 activation and apoptosis.

Experimental Protocols

Detailed methodologies for using this compound to detect activated caspase-3 are provided below for flow cytometry and fluorescence microscopy.

Experimental Workflow

References

FITC-C6-DEVD-FMK: An In-depth Technical Guide to a Fluorescent Caspase-3 Inhibitor

For Researchers, Scientists, and Drug Development Professionals

Introduction

FITC-C6-DEVD-FMK is a powerful tool for researchers studying apoptosis, or programmed cell death. This cell-permeable, fluorescently labeled peptide inhibitor allows for the sensitive and specific detection of active caspase-3, a key executioner enzyme in the apoptotic cascade. By irreversibly binding to the active form of caspase-3, this compound enables direct visualization and quantification of apoptotic cells in various experimental models. This technical guide provides a comprehensive overview of its mechanism of action, experimental protocols, and the signaling pathways involved.

Core Principles and Mechanism of Action

This compound's functionality is derived from its three key components:

-

DEVD: A tetrapeptide sequence (Asp-Glu-Val-Asp) that is the specific recognition and cleavage site for caspase-3.[1]

-

FMK (Fluoromethylketone): An irreversible inhibitor that forms a covalent bond with the active site of activated caspase-3.

-

FITC (Fluorescein isothiocyanate): A fluorescent dye that allows for the detection and quantification of the probe bound to activated caspase-3.[2]

-

C6 Linker: The six-carbon (C6) spacer, derived from aminocaproic acid, serves to separate the bulky FITC fluorophore from the DEVD peptide. This flexible, hydrophobic linker minimizes steric hindrance, allowing the peptide to efficiently bind to the active site of caspase-3.[3][4]

This design allows the probe to enter living cells and covalently bind to active caspase-3, resulting in a fluorescent signal that is a direct measure of enzyme activity. The irreversible nature of the binding makes it a stable marker for apoptotic cells.

Quantitative Data

While specific IC50 or Ki values for this compound are not widely reported in publicly available literature, the inhibitory activity of the core peptide sequence can be understood from data on related non-fluorescent inhibitors. This data provides a benchmark for the expected potency of the DEVD-FMK peptide moiety.

| Inhibitor | Type | Target Caspases | Reported IC50 / Ki Values | Key Features |

| Z-DEVD-FMK | Non-fluorescent, Irreversible | Caspase-3, -6, -7, -8, -10 | IC50: 18 µM (Caspase-3) | More selective for executioner caspases. |

| Ac-DEVD-CHO | Non-fluorescent, Reversible | Caspase-3, -7 | Ki: 0.2 nM (Caspase-3), 0.3 nM (Caspase-7) | Aldehyde inhibitor, offers reversible binding. |

| Z-VAD-FMK | Non-fluorescent, Irreversible | Pan-caspase (broad spectrum) | Ki: 0.8 nM (Caspase-1) | Widely used as a general apoptosis inhibitor. |

| This compound | Fluorescent, Irreversible | Primarily Caspase-3/7 | Not widely reported | Allows for in situ detection of active caspases. |

Note: IC50 and Ki values can vary based on assay conditions, substrate, and enzyme source.

Physicochemical and Spectral Properties

| Property | Value |

| Molecular Weight | 994.99 g/mol |

| Appearance | Oil |

| Solvent | DMSO |

| Excitation Wavelength (Ex) | 491 nm |

| Emission Wavelength (Em) | 516 nm |

| Quantum Yield | 0.92 |

| Extinction Coefficient | 73,000 cm⁻¹M⁻¹ |

| Storage | Store at -20°C to -80°C, protected from light. |

Signaling Pathways

Caspase-3 is a critical executioner caspase activated by both the intrinsic (mitochondrial) and extrinsic (death receptor) apoptotic pathways.

Experimental Protocols

The following are detailed protocols for the use of this compound in detecting activated caspase-3. Optimal conditions may vary depending on the cell type and apoptosis-inducing agent.

General Workflow

Detailed Protocol for Flow Cytometry

This method allows for the quantification of apoptotic cells within a population.

Materials:

-

Cells in suspension (1 x 10⁶ cells/mL)

-

This compound

-

Wash Buffer (e.g., PBS)

-

Flow cytometry tubes

-

Flow cytometer

Procedure:

-

Induce Apoptosis: Treat cells with the desired apoptosis-inducing agent for the appropriate duration. Include untreated and vehicle controls. A positive control (e.g., staurosporine) is also recommended.

-

Staining: Transfer 300 µL of the cell suspension to a flow cytometry tube. Add 1 µL of this compound to each tube.

-

Incubation: Incubate the cells for 30-60 minutes at 37°C in a 5% CO₂ incubator, protected from light.

-

Washing: Centrifuge the cells at 300 x g for 5 minutes. Discard the supernatant and resuspend the cell pellet in 500 µL of Wash Buffer. Repeat the wash step to remove any unbound reagent.

-

Analysis: Resuspend the final cell pellet in 300 µL of Wash Buffer. Keep the samples on ice until analysis. Analyze the samples on a flow cytometer using the FL1 channel (FITC). An increase in the population of FITC-positive cells indicates apoptosis.

Detailed Protocol for Fluorescence Microscopy

This method allows for the visualization of apoptotic cells.

Materials:

-

Adherent or suspension cells

-

This compound

-

Wash Buffer (e.g., PBS)

-

Microscope slides and coverslips

-

Fluorescence microscope with a FITC filter

Procedure:

-

Cell Preparation and Staining: Follow steps 1-3 from the flow cytometry protocol. For adherent cells, perform these steps directly on the culture plate or coverslip.

-

Washing: Follow step 4 from the flow cytometry protocol.

-

Slide Preparation and Analysis: Resuspend the final cell pellet in 100 µL of Wash Buffer. Place a drop of the cell suspension onto a microscope slide and cover with a coverslip. For adherent cells, mount the coverslip directly onto a slide. Observe the cells under a fluorescence microscope using a FITC filter. Apoptotic cells will exhibit bright green fluorescence.

Detailed Protocol for Fluorescence Plate Reader

This method is suitable for high-throughput screening of apoptosis induction.

Materials:

-

Cells cultured in a black, clear-bottom 96-well plate

-

This compound

-

Wash Buffer (e.g., PBS)

-

Fluorescence plate reader

Procedure:

-

Cell Preparation and Staining: Follow steps 1-3 from the flow cytometry protocol, performing the experiment directly in the 96-well plate.

-

Washing: After incubation, centrifuge the plate at 300 x g for 5 minutes. Carefully remove the supernatant and add 200 µL of Wash Buffer to each well. Repeat the wash step.

-

Analysis: Resuspend the final cell pellet in 100 µL of Wash Buffer. Measure the fluorescence intensity at an excitation of ~485 nm and an emission of ~535 nm. An increase in fluorescence intensity in treated wells compared to control wells indicates caspase-3 activation.

Conclusion

This compound is a highly specific and sensitive tool for the detection of active caspase-3 in apoptotic cells. Its well-defined mechanism of action and suitability for various fluorescence-based detection platforms make it an invaluable reagent for researchers in the fields of cell biology, oncology, and drug discovery. The protocols and data presented in this guide provide a solid foundation for the successful application of this compound in apoptosis research.

References

The Central Role of the DEVD Peptide Sequence in FITC-C6-DEVD-FMK: A Technical Guide for Apoptosis Research

For Researchers, Scientists, and Drug Development Professionals

This in-depth technical guide explores the critical function of the DEVD peptide sequence within the widely utilized apoptosis detection reagent, FITC-C6-DEVD-FMK. We will delve into the molecular mechanisms that underpin its specificity and utility in identifying apoptotic cells, provide detailed experimental protocols for its application, present key quantitative data, and visualize the associated signaling pathways and experimental workflows.

Core Principles: Understanding the Components of this compound

The this compound probe is a sophisticated tool designed for the sensitive detection of active caspase-3, a key executioner enzyme in the apoptotic cascade.[1][2][3] Its efficacy is derived from the synergistic function of its four key components:

-

FITC (Fluorescein Isothiocyanate): A robust green fluorescent dye that serves as the reporter molecule.[3] Its fluorescence allows for the quantification and visualization of the probe once it has bound to its target.

-

C6 Spacer: A six-carbon linker that provides spatial separation between the fluorescent FITC tag and the DEVD peptide sequence. This separation minimizes potential steric hindrance, allowing for optimal interaction between the peptide and the active site of caspase-3.

-

DEVD (Asp-Glu-Val-Asp): This tetrapeptide sequence is the cornerstone of the probe's specificity.[3] It mimics the natural cleavage site of poly(ADP-ribose) polymerase (PARP), a key substrate for caspase-3. Consequently, the DEVD sequence is specifically recognized by the active catalytic site of caspase-3.

-

FMK (Fluoromethylketone): An irreversible inhibitor of cysteine proteases, such as caspases. Once the DEVD sequence has guided the probe to the active site of caspase-3, the FMK moiety forms a stable covalent bond with the cysteine residue in the enzyme's catalytic center, effectively and irreversibly trapping the fluorescent probe within the apoptotic cell.

The culmination of these components results in a cell-permeable probe that can enter living cells. In healthy, non-apoptotic cells, caspase-3 is in its inactive zymogen form, and the probe remains unbound and non-fluorescent. However, upon the initiation of apoptosis, initiator caspases cleave and activate caspase-3. The active caspase-3 then recognizes and binds to the DEVD sequence of the probe, leading to the irreversible attachment of the FITC fluorophore. This accumulation of fluorescence provides a direct and quantifiable measure of caspase-3 activity and, by extension, apoptosis.

Quantitative Data Presentation

The following table summarizes the key quantitative properties of the this compound probe, which are essential for its effective use in experimental settings.

| Property | Value | Reference(s) |

| Molecular Weight | 994.99 g/mol | |

| Excitation Maximum | 491 nm | |

| Emission Maximum | 516 nm | |

| Extinction Coefficient | 73,000 cm⁻¹M⁻¹ | |

| Quantum Yield | 0.92 | |

| Solvent | DMSO |

Signaling Pathways and Experimental Workflow

To provide a clearer understanding of the biological context and practical application of this compound, the following diagrams illustrate the caspase-3 activation pathway and a generalized experimental workflow.

Experimental Protocols

The following are detailed methodologies for the detection of active caspase-3 using this compound in common research applications. It is crucial to optimize these protocols for specific cell types and experimental conditions.

Detection of Active Caspase-3 by Flow Cytometry

This protocol outlines the steps for quantifying apoptosis in a cell suspension.

Materials:

-

Cells of interest (e.g., Jurkat cells)

-

Complete cell culture medium

-

Apoptosis-inducing agent (e.g., staurosporine)

-

This compound (reconstituted in DMSO)

-

Wash Buffer (e.g., PBS or a supplied wash buffer)

-

Flow cytometry tubes

-

Flow cytometer

Procedure:

-

Cell Preparation: Seed cells at a density of approximately 1 x 10⁶ cells/mL in a suitable culture medium.

-

Induction of Apoptosis: Treat cells with the desired concentration of the apoptosis-inducing agent for the appropriate duration. Include an untreated control, a vehicle control, and a positive control (e.g., a known apoptosis inducer). An additional control can be prepared by pre-incubating cells with a pan-caspase inhibitor, such as Z-VAD-FMK, before adding the apoptosis inducer to demonstrate the caspase-dependence of the signal.

-

Staining: Transfer approximately 300 µL of the cell suspension to a flow cytometry tube. Add 1 µL of the this compound stock solution to each tube.

-

Incubation: Incubate the cells for 30-60 minutes at 37°C in a 5% CO₂ incubator, protected from light.

-

Washing: Centrifuge the cells at 300 x g for 5 minutes. Carefully discard the supernatant and resuspend the cell pellet in 500 µL of wash buffer. Repeat the wash step to ensure the removal of any unbound probe.

-

Data Acquisition: Analyze the samples on a flow cytometer using the FL1 channel for FITC detection.

-

Data Analysis: A population of cells with a significant increase in FITC fluorescence compared to the control groups indicates the presence of active caspase-3 and apoptosis.

Detection of Active Caspase-3 by Fluorescence Microscopy

This protocol allows for the visualization of apoptotic cells within a population.

Materials:

-

Cells of interest

-

Complete cell culture medium

-

Apoptosis-inducing agent

-

This compound (reconstituted in DMSO)

-

Wash Buffer (e.g., PBS)

-

Microscope slides and coverslips

-

Fluorescence microscope with a FITC filter set

Procedure:

-

Cell Preparation and Staining: Follow steps 1-4 of the flow cytometry protocol.

-

Washing: Follow step 5 of the flow cytometry protocol.

-

Slide Preparation: Resuspend the final cell pellet in 100 µL of wash buffer. Place a drop of the cell suspension onto a microscope slide and carefully place a coverslip over it.

-

Visualization: Observe the cells under a fluorescence microscope using a filter set appropriate for FITC (excitation ~490 nm, emission ~520 nm).

-

Analysis: Apoptotic cells will exhibit bright green fluorescence, while non-apoptotic cells will show minimal to no fluorescence.

Conclusion

The DEVD peptide sequence is the central determinant of specificity for the this compound probe, enabling its precise targeting of active caspase-3. This technical guide provides researchers with the foundational knowledge, quantitative data, and detailed protocols necessary for the successful application of this powerful tool in the investigation of apoptosis. The ability to accurately detect and quantify caspase-3 activation is invaluable for basic research into programmed cell death and for the development of novel therapeutics that modulate this critical cellular process.

References

FITC-C6-DEVD-FMK: A Technical Guide to its Cell Permeability and Non-Toxic Profile for Apoptosis Detection

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the fluorescent probe FITC-C6-DEVD-FMK, focusing on its critical attributes of cell permeability and non-toxic nature, which are paramount for the accurate detection of apoptosis in living cells. This document details the underlying mechanisms, experimental protocols, and data presentation relevant to its application in research and drug development.

Introduction

This compound is a highly specific, cell-permeable, and non-toxic fluorescent probe designed for the detection of activated caspase-3 in mammalian cells.[1][2][3][4] Caspase-3 is a key executioner caspase in the apoptotic cascade, and its activation is a hallmark of programmed cell death.[1] The ability to monitor this activation in real-time within viable cells is crucial for understanding the mechanisms of apoptosis and for evaluating the efficacy of pro-apoptotic or anti-apoptotic therapeutic agents.

The probe's design incorporates three key functional moieties:

-

FITC (Fluorescein isothiocyanate): A robust green fluorophore that allows for detection by fluorescence microscopy, flow cytometry, and fluorescence plate readers.

-

DEVD (Asp-Glu-Val-Asp): A tetrapeptide sequence that is the specific recognition and cleavage site for caspase-3.

-

FMK (Fluoromethylketone): An irreversible inhibitor that forms a covalent bond with the active site of activated caspase-3, ensuring signal stability.

Mechanism of Action

The functionality of this compound hinges on its specific interaction with activated caspase-3. In healthy, non-apoptotic cells, caspases are present as inactive zymogens (procaspases), and the probe remains unbound and non-fluorescent. Upon the initiation of apoptosis, initiator caspases activate executioner caspases, including caspase-3. Activated caspase-3 recognizes and binds to the DEVD peptide sequence of the probe. This is followed by the formation of an irreversible covalent bond between the FMK group and the catalytic site of the enzyme. This stable binding leads to the accumulation of the fluorescent probe within the apoptotic cell, resulting in a detectable green fluorescent signal.

Apoptosis Signaling Pathways Leading to Caspase-3 Activation

Apoptosis is initiated through two primary signaling cascades: the intrinsic (mitochondrial) and the extrinsic (death receptor) pathways. Both pathways converge on the activation of executioner caspases, including caspase-3.

Cell Permeability and Non-Toxic Nature

A critical advantage of this compound is its ability to freely cross the plasma membrane of living cells, a prerequisite for the in situ detection of intracellular targets. While the precise mechanisms of its transport across the cell membrane are not extensively detailed in the literature, it is widely reported to be cell-permeable.

The non-toxic nature of this compound is another key feature, ensuring that the probe itself does not induce apoptosis or other cytotoxic effects that could confound experimental results. This allows for the specific detection of apoptosis triggered by the experimental conditions under investigation.

Data on Cell Permeability and Toxicity

| Property | Description | Source |

| Cell Permeability | The probe is consistently reported to be cell-permeable, allowing it to enter living cells and bind to intracellular activated caspase-3. | |

| Toxicity | Repeatedly described as non-toxic to cells at the recommended working concentrations, ensuring that it does not interfere with the normal cellular processes or induce apoptosis. | |

| IC50 Value | Specific IC50 values for cytotoxicity are not widely reported in peer-reviewed literature. | Data not available |

| Uptake Kinetics | Quantitative data on the rate and efficiency of cellular uptake are not extensively documented in published research. | Data not available |

Experimental Protocols

The following are generalized protocols for the use of this compound in detecting activated caspase-3. It is important to optimize these protocols for specific cell types and experimental conditions.

General Experimental Workflow

Detailed Protocol for Flow Cytometry

-

Cell Preparation:

-

Seed cells at an appropriate density in a suitable culture medium.

-

Induce apoptosis by treating cells with the desired agent for the appropriate duration. Include untreated and vehicle-only controls.

-

-

Staining:

-

Harvest the cells and adjust the cell density to approximately 1 x 10^6 cells/mL.

-

Add this compound to the cell suspension at a final concentration typically ranging from 1 to 10 µM. It is recommended to perform a titration to determine the optimal concentration for your specific cell type.

-

Incubate the cells for 30 to 60 minutes at 37°C in a 5% CO2 incubator, protected from light.

-

-

Washing:

-

Centrifuge the cells at 300 x g for 5 minutes.

-

Discard the supernatant and resuspend the cell pellet in 500 µL of a suitable wash buffer (e.g., PBS).

-

Repeat the wash step to ensure the removal of any unbound probe.

-

-

Analysis:

-

Resuspend the final cell pellet in 300 µL of wash buffer.

-

Analyze the samples on a flow cytometer using the FL1 channel (for FITC). Apoptotic cells will exhibit a significant increase in fluorescence intensity compared to the control populations.

-

Data Presentation

Quantitative data obtained from experiments using this compound can be effectively summarized in tables to facilitate comparison between different experimental conditions.

Table 1: Example Flow Cytometry Data

| Cell Line | Treatment | Concentration | Duration (h) | % Apoptotic Cells (FITC-Positive) |

| Jurkat | Untreated Control | - | 4 | 5% |

| Jurkat | Camptothecin | 10 µM | 4 | 75% |

| Jurkat | Drug Candidate X | 20 µM | 4 | 60% |

Table 2: Example Fluorescence Plate Reader Data

| Treatment | Concentration | Mean Fluorescence Intensity (RFU) | Fold Change vs. Control |

| Untreated Control | - | 1500 | 1.0 |

| Staurosporine | 1 µM | 12000 | 8.0 |

| Drug Candidate Y | 50 µM | 9000 | 6.0 |

Conclusion

This compound is a robust and reliable tool for the detection of activated caspase-3 in apoptotic cells. Its established cell permeability and non-toxic nature make it an ideal probe for studying apoptosis in living cells without introducing experimental artifacts. By following optimized protocols and presenting the data in a clear and quantitative manner, researchers can effectively leverage this reagent to advance our understanding of programmed cell death and to accelerate the development of novel therapeutics that modulate this fundamental biological process.

References

Applications of FITC-C6-DEVD-FMK in Cancer Research: An In-depth Technical Guide

For Researchers, Scientists, and Drug Development Professionals

Introduction

In the field of oncology research and drug development, the precise and reliable detection of apoptosis, or programmed cell death, is paramount for evaluating the efficacy of novel therapeutic agents. One of the key executioners of apoptosis is Caspase-3, a cysteine-aspartic protease that, once activated, orchestrates the dismantling of the cell. FITC-C6-DEVD-FMK is a powerful and widely utilized tool for the detection of active Caspase-3 in living cells. This cell-permeable, non-toxic probe comprises three key components: a four-amino-acid peptide (DEVD) that is a specific recognition sequence for Caspase-3, a fluoromethyl ketone (FMK) moiety that irreversibly binds to the active site of the enzyme, and a fluorescein isothiocyanate (FITC) fluorophore that provides a fluorescent signal for detection.[1][2][3] This in-depth technical guide will provide a comprehensive overview of the applications of this compound in cancer research, including detailed experimental protocols, quantitative data presentation, and visualizations of the underlying signaling pathways and experimental workflows.

Core Principles: The Role of Caspase-3 in Apoptosis

Apoptosis is a tightly regulated process that can be initiated through two primary signaling cascades: the intrinsic (mitochondrial) and extrinsic (death receptor) pathways. Both pathways ultimately converge on the activation of executioner caspases, including Caspase-3.[3] The activation of Caspase-3 is a critical point of no return in the apoptotic process, leading to the cleavage of numerous cellular substrates and the characteristic morphological changes associated with apoptosis.[2]

Signaling Pathways Leading to Caspase-3 Activation

The intricate network of signaling events that lead to the activation of Caspase-3 is a key area of investigation in cancer research. Understanding these pathways is crucial for the development of targeted therapies that can selectively induce apoptosis in cancer cells.

Quantitative Analysis of Apoptosis

This compound allows for the quantitative assessment of apoptosis in cancer cell populations treated with various therapeutic agents. This data is crucial for determining drug efficacy, understanding mechanisms of action, and identifying potential resistance mechanisms. The following tables summarize representative quantitative data from studies using this compound to measure apoptosis in different cancer cell lines.

Table 1: Apoptosis Induction in Jurkat T-cell Leukemia Cells

| Treatment Agent | Concentration | Duration (h) | % Apoptotic Cells (FITC-Positive) |

| Camptothecin | 20 µM | 4 | ~40-50% |

| Doxorubicin | 200 ng/ml | 24 | ~20% |

| Dexamethasone | 50 µM | 72 | ~40% |

Table 2: Apoptosis Induction in Adherent Cancer Cell Lines

| Cell Line | Treatment Agent | Concentration | Duration (h) | % Apoptotic Cells (FITC-Positive) |

| HeLa (Cervical Cancer) | Staurosporine | 100 nM | 6 | ~45.8% |

| MCF-7 (Breast Cancer) | Doxorubicin | 0.1 µM | 48 | Significant increase vs. control |

| A549 (Lung Cancer) | Cisplatin | 5 µg/mL | 24 | ~11.5% |

Experimental Protocols

Detailed and optimized experimental protocols are essential for obtaining reliable and reproducible results. The following sections provide step-by-step methodologies for key experiments utilizing this compound.

Experimental Workflow for Apoptosis Detection

The general workflow for detecting activated Caspase-3 using this compound is a straightforward process involving cell treatment, incubation with the probe, washing, and analysis.

Detailed Protocol for Flow Cytometry

Flow cytometry provides a high-throughput method for quantifying the percentage of apoptotic cells in a population.

Materials:

-

Cancer cell line of interest

-

Complete cell culture medium

-

Apoptosis-inducing agent (e.g., Camptothecin, Doxorubicin)

-

This compound reagent

-

Phosphate-Buffered Saline (PBS)

-

Wash Buffer (e.g., PBS containing 1% Bovine Serum Albumin)

-

Flow cytometry tubes

-

Flow cytometer

Procedure:

-

Cell Culture and Treatment:

-

Culture the cancer cell line to the desired confluency.

-

Induce apoptosis by treating the cells with the desired concentration of the apoptosis-inducing agent for the appropriate duration. Include untreated and vehicle-treated controls.

-

-

Cell Harvesting and Staining:

-

Harvest the cells (for adherent cells, use trypsinization followed by neutralization with complete medium).

-

Centrifuge the cell suspension at 300 x g for 5 minutes and discard the supernatant.

-

Resuspend the cell pellet in 300 µL of complete medium.

-

Add 1 µL of this compound to each sample.

-

Incubate the cells for 30-60 minutes at 37°C in a 5% CO₂ incubator, protected from light.

-

-

Washing:

-

Add 2 mL of Wash Buffer to each tube and centrifuge at 300 x g for 5 minutes.

-

Discard the supernatant and resuspend the cell pellet in 500 µL of Wash Buffer.

-

Repeat the wash step.

-

-

Analysis:

-

Resuspend the final cell pellet in 300-500 µL of Wash Buffer.

-

Analyze the samples on a flow cytometer, detecting the FITC signal in the appropriate channel (typically FL1).

-

Gate on the cell population and quantify the percentage of FITC-positive cells.

-

Detailed Protocol for Fluorescence Microscopy

Fluorescence microscopy allows for the direct visualization of apoptotic cells and provides morphological context.

Materials:

-

Cancer cell line of interest cultured on glass coverslips or in chamber slides

-

Complete cell culture medium

-

Apoptosis-inducing agent

-

This compound reagent

-

Phosphate-Buffered Saline (PBS)

-

Wash Buffer

-

Mounting medium with a nuclear counterstain (e.g., DAPI)

-

Fluorescence microscope with appropriate filter sets

Procedure:

-

Cell Culture and Treatment:

-

Seed cells on coverslips or chamber slides and allow them to adhere.

-

Treat the cells with the apoptosis-inducing agent as described for flow cytometry.

-

-

Staining:

-

After treatment, gently aspirate the medium and add fresh medium containing this compound (at the same concentration as for flow cytometry).

-

Incubate for 30-60 minutes at 37°C.

-

-

Washing and Fixation (Optional):

-

Gently wash the cells twice with Wash Buffer.

-

For long-term storage, cells can be fixed with 4% paraformaldehyde in PBS for 15 minutes at room temperature, followed by washing with PBS. Note: Fixation should be performed after staining with this compound as the probe is designed for use in living cells.

-

-

Mounting and Imaging:

-

Mount the coverslips onto microscope slides using mounting medium containing a nuclear counterstain.

-

Observe the cells using a fluorescence microscope. Apoptotic cells will exhibit bright green fluorescence, while non-apoptotic cells will show minimal to no fluorescence. The nuclear counterstain will allow for visualization of all cells and assessment of nuclear morphology (e.g., chromatin condensation, nuclear fragmentation).

-

Conclusion

This compound is an indispensable tool in cancer research for the sensitive and specific detection of activated Caspase-3, a key biomarker of apoptosis. The methodologies outlined in this guide, including flow cytometry and fluorescence microscopy, provide robust and quantitative approaches to assess the apoptotic potential of anti-cancer agents. By combining these techniques with a thorough understanding of the underlying signaling pathways, researchers can gain valuable insights into the mechanisms of drug-induced cell death, ultimately contributing to the development of more effective cancer therapies.

References

The Role of FITC-C6-DEVD-FMK in Elucidating Programmed Cell Death: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

Abstract

Programmed cell death, or apoptosis, is a fundamental biological process critical for tissue homeostasis, and its dysregulation is a hallmark of numerous diseases, including cancer and neurodegenerative disorders. Central to the execution of apoptosis is the activation of a cascade of cysteine proteases known as caspases. Among these, caspase-3 and caspase-7 are key executioner enzymes responsible for the cleavage of a multitude of cellular substrates, leading to the characteristic morphological and biochemical changes observed in apoptotic cells. The ability to accurately detect and quantify the activity of these caspases is paramount for researchers studying apoptosis and for the development of novel therapeutics that modulate this pathway. This in-depth technical guide focuses on the application of Fluorescein isothiocyanate (FITC)-C6-Asp-Glu-Val-Asp-Fluoromethylketone (FITC-C6-DEVD-FMK), a powerful and widely used tool for the investigation of apoptosis. We will delve into its core principles, mechanism of action, detailed experimental protocols, and data interpretation, providing a comprehensive resource for its effective utilization in the laboratory.

Core Principles and Mechanism of Action

This compound is a cell-permeable, non-toxic fluorescent probe specifically designed to detect activated caspase-3 and caspase-7 in living cells.[1][2] Its utility in apoptosis research stems from its unique three-part structure:

-

DEVD (Asp-Glu-Val-Asp): This tetrapeptide sequence is the preferred recognition and cleavage site for caspase-3 and caspase-7.[1][3]

-

FMK (Fluoromethylketone): This reactive group forms a covalent, irreversible bond with the catalytic site of activated caspase-3 and -7, ensuring stable labeling.[3]

-

FITC (Fluorescein isothiocyanate): A green fluorescent dye that allows for the direct visualization and quantification of cells with activated caspases using fluorescence-based techniques.

The probe is introduced to a live cell population, where it can freely cross the cell membrane. In healthy, non-apoptotic cells, caspases are present as inactive zymogens (procaspases), and the probe remains unbound and non-fluorescent. However, upon the induction of apoptosis, initiator caspases (like caspase-8 and caspase-9) are activated and subsequently cleave and activate the executioner caspases, caspase-3 and caspase-7. The activated caspases then recognize and bind to the DEVD sequence of the this compound probe. The FMK group forms an irreversible covalent bond with the active site of the caspase, leading to the accumulation of the fluorescent probe within the apoptotic cells. This allows for the sensitive and specific identification of apoptotic cells via fluorescence microscopy, flow cytometry, or a fluorescence plate reader.

Apoptotic Signaling Pathways Leading to Caspase-3/7 Activation

The activation of caspase-3 and caspase-7 is a central convergence point for both the intrinsic and extrinsic apoptotic pathways.

-

The Extrinsic (Death Receptor) Pathway: This pathway is initiated by the binding of extracellular death ligands (e.g., FasL, TNF-α) to their corresponding transmembrane death receptors (e.g., Fas, TNFR). This ligation leads to the recruitment of adaptor proteins and pro-caspase-8, forming the Death-Inducing Signaling Complex (DISC). Within the DISC, pro-caspase-8 molecules are brought into close proximity, leading to their auto-activation. Activated caspase-8 then directly cleaves and activates downstream executioner caspases, including caspase-3 and caspase-7.

-

The Intrinsic (Mitochondrial) Pathway: This pathway is triggered by intracellular stress signals such as DNA damage, oxidative stress, or growth factor withdrawal. These signals lead to the activation of pro-apoptotic Bcl-2 family proteins (e.g., Bax, Bak), which induce mitochondrial outer membrane permeabilization (MOMP). This results in the release of cytochrome c from the mitochondria into the cytoplasm. In the cytoplasm, cytochrome c binds to Apaf-1 and pro-caspase-9 to form the apoptosome. This complex facilitates the activation of caspase-9, which in turn cleaves and activates caspase-3 and caspase-7.

References

A Technical Guide to FITC-C6-DEVD-FMK: Spectral Properties and Applications in Apoptosis Detection

This in-depth technical guide provides researchers, scientists, and drug development professionals with comprehensive information on the fluorescent caspase-3 inhibitor, FITC-C6-DEVD-FMK. The guide covers its core spectral properties, mechanism of action, and detailed protocols for its application in detecting cellular apoptosis.

Introduction

This compound is a valuable tool for studying programmed cell death. It is a cell-permeable compound that specifically targets and irreversibly binds to the active form of caspase-3, a key executioner enzyme in the apoptotic cascade.[1][2][3] The molecule consists of a fluorescein isothiocyanate (FITC) fluorophore, a C6 linker, and the peptide sequence Asp-Glu-Val-Asp (DEVD) which is a recognition site for caspase-3.[1][4] The fluoromethyl ketone (FMK) group allows for covalent binding to the active caspase-3. This specific binding allows for the sensitive detection of apoptotic cells via fluorescence-based methods such as flow cytometry and fluorescence microscopy.

Spectral and Physical Properties

The fluorescent properties of this compound are central to its utility. The FITC fluorophore provides a strong green fluorescence upon excitation. The key spectral and physical data are summarized in the table below.

| Property | Value |

| Excitation Maximum (Ex) | ~491 nm |

| Emission Maximum (Em) | ~516 nm |

| Excitation Range | 451-495 nm |

| Emission Range | 496-570 nm |

| Molecular Weight | 994.99 g/mol |

| Extinction Coefficient | 73,000 cm⁻¹M⁻¹ |

| Quantum Yield | 0.92 |

| Solvent | DMSO |

Mechanism of Action and Signaling Pathway

This compound functions as an in situ marker for active caspase-3. Its cell-permeable nature allows it to readily cross the plasma membrane of living cells. Once inside an apoptotic cell, the DEVD peptide sequence of the probe is recognized by and binds to the active site of caspase-3. The FMK moiety then forms a covalent bond with a cysteine residue in the catalytic site of the enzyme, leading to irreversible inhibition. Because the probe only binds to the active form of caspase-3, it serves as a specific marker for cells undergoing apoptosis.

Caspase-3 is a critical executioner caspase that, once activated, cleaves a multitude of cellular substrates, leading to the characteristic morphological and biochemical changes of apoptosis. The activation of caspase-3 is a downstream event in both the intrinsic (mitochondrial) and extrinsic (death receptor) apoptotic pathways.

Caspase-3 Activation Signaling Pathway

The following diagram illustrates the major pathways leading to the activation of caspase-3.

Caption: Overview of the extrinsic and intrinsic pathways leading to caspase-3 activation and apoptosis.

Experimental Protocols

The following are detailed methodologies for the use of this compound in detecting active caspase-3 in apoptotic cells.

I. Detection of Active Caspase-3 by Flow Cytometry

This protocol provides a method for the quantitative analysis of apoptotic cells within a population.

Materials:

-

This compound

-

DMSO

-

Complete cell culture medium

-

Phosphate-Buffered Saline (PBS)

-

1X Wash Buffer (often provided with kits, or can be PBS with 1% BSA)

-

Propidium Iodide (PI) or other viability dye (optional)

-

Flow cytometry tubes

-

Centrifuge

-

Flow cytometer

Procedure:

-

Induce Apoptosis: Treat cells with an apoptosis-inducing agent at the desired concentration and for the appropriate duration. Include a negative control (untreated cells) and a positive control.

-

Prepare this compound Staining Solution: Prepare a 2-5 mM stock solution of this compound in DMSO. For staining, dilute the stock solution to a final working concentration of 20 µM in complete cell culture medium or an appropriate buffer like Hanks with 20 mM HEPES (HHBS). A 1:150 dilution of a 150X stock solution is also commonly used.

-

Cell Staining:

-

Adjust the cell density to 5 x 10⁵ to 2 x 10⁶ cells/mL in complete culture medium.

-

Add the this compound staining solution to the cell suspension.

-

Incubate the cells for 60 minutes at 37°C in a 5% CO₂ incubator, protected from light.

-

-

Wash Cells:

-

After incubation, add 2 mL of 1X Wash Buffer to the cell suspension and centrifuge at 300 x g for 5 minutes at room temperature.

-

Carefully aspirate the supernatant.

-

Repeat the wash step.

-

-

Resuspend Cells: Resuspend the cell pellet in 500 µL of 1X Wash Buffer.

-

Optional Viability Staining: If desired, add a viability dye such as Propidium Iodide (PI) to distinguish necrotic from apoptotic cells.

-

Flow Cytometric Analysis: Analyze the cells on a flow cytometer. Detect the FITC signal using the appropriate filters (e.g., excitation at 488 nm and emission at ~525 nm).

II. Detection of Active Caspase-3 by Fluorescence Microscopy

This protocol allows for the visualization of apoptotic cells within a cell population.

Materials:

-

This compound

-

DMSO

-

Complete cell culture medium

-

PBS

-

1X Wash Buffer

-

Hoechst 33342 or DAPI (for nuclear counterstaining)

-

Microscope slides or coverslips

-

Fluorescence microscope

Procedure:

-

Cell Seeding and Apoptosis Induction: Seed adherent cells on microscope slides or coverslips and allow them to attach. For suspension cells, they can be stained in tubes and later cytospun onto slides. Induce apoptosis as described in the flow cytometry protocol.

-

Prepare Staining Solution: Prepare the this compound staining solution as described previously.

-

Cell Staining:

-

Remove the culture medium from the adherent cells.

-

Add the this compound staining solution to the cells.

-

Incubate for 60 minutes at 37°C, protected from light.

-

-

Wash Cells:

-

Aspirate the staining solution.

-

Gently wash the cells twice with 1X Wash Buffer.

-

-

Nuclear Counterstaining: Incubate the cells with a nuclear stain like Hoechst 33342 or DAPI for 10-15 minutes at room temperature to visualize the cell nuclei.

-

Final Wash: Wash the cells once more with PBS.

-

Microscopic Analysis: Mount the coverslips on microscope slides with an appropriate mounting medium. Visualize the cells using a fluorescence microscope with filter sets for FITC (green fluorescence) and the nuclear stain (blue fluorescence). Apoptotic cells will exhibit bright green fluorescence.

Experimental Workflow Diagram

The following diagram outlines the general workflow for a cell-based caspase-3 activity assay using this compound.

References

FITC-C6-DEVD-FMK: A Technical Guide to its Chemical Properties, Structure, and Application in Apoptosis Research

This in-depth technical guide provides researchers, scientists, and drug development professionals with comprehensive information on the chemical properties, structure, and experimental applications of FITC-C6-DEVD-FMK, a fluorescently labeled inhibitor used for the detection of active caspase-3 in apoptotic cells.

Core Chemical and Physical Properties

This compound is a synthetic, cell-permeable, and non-toxic fluorescent probe.[1][2][3] It is designed to irreversibly bind to activated caspase-3, a key executioner enzyme in the apoptotic cascade.[1][4] The molecule consists of four key components: a fluorescein isothiocyanate (FITC) reporter, a C6 spacer, the DEVD peptide recognition sequence, and a fluoromethyl ketone (FMK) reactive group.

The DEVD sequence is the specific recognition motif for caspase-3 and caspase-7. Upon entering a cell undergoing apoptosis, the probe's DEVD peptide sequence binds to the active site of caspase-3. The FMK group then forms an irreversible covalent bond with a cysteine residue in the enzyme's catalytic site, effectively trapping the fluorescent probe within the cell. This allows for the direct detection and quantification of apoptotic cells containing active caspase-3 via fluorescence-based methods.

Quantitative Data Summary

The following tables summarize the key quantitative properties of this compound.

Table 1: Physical and Chemical Properties

| Property | Value | Source(s) |

| Molecular Weight | 994.99 g/mol | |

| Purity | >98% | |

| Form | Liquid (in DMSO) or Lyophilized Solid | |

| Solvent | DMSO | |

| Nature | Synthetic |

Table 2: Spectral Properties

| Property | Value | Source(s) |

| Excitation Maximum (Ex) | ~491 nm | |

| Emission Maximum (Em) | ~516 nm | |

| Extinction Coefficient | 73,000 cm⁻¹M⁻¹ | |

| Quantum Yield | 0.92 |

Table 3: Storage and Handling

| Condition | Recommendation | Source(s) |

| Long-Term Storage | Store at ≤ -20°C; Protect from light and moisture. | |

| Stock Solution Stability | -80°C for 6 months; -20°C for 1 month (protect from light). | |

| Handling Notes | The compound can be air-sensitive; impurities may result from oxidation. |

Signaling and Experimental Workflows

Mechanism of Action: Caspase-3 Activation and Inhibition

Caspases are a family of cysteine proteases that play a central role in the execution phase of apoptosis. They are synthesized as inactive zymogens (procaspases) and are activated through a proteolytic cascade. Caspase-3, a crucial executioner caspase, is activated by initiator caspases like caspase-8 (extrinsic pathway) and caspase-9 (intrinsic pathway). Once activated, caspase-3 cleaves a wide range of cellular substrates, leading to the dismantling of the cell. This compound serves as an in situ marker by irreversibly binding to the active form of this enzyme.

Caption: Caspase-3 activation pathways and this compound binding.

General Experimental Workflow

The use of this compound involves inducing apoptosis in a cell population, incubating the cells with the fluorescent probe, washing away unbound reagent, and analyzing the stained cells using a fluorescence-based detection method.

Caption: General experimental workflow for apoptosis detection.

Experimental Protocols

The following is a generalized protocol for detecting active caspase-3 in mammalian cells. Optimal conditions, such as cell density and incubation times, may need to be adjusted based on the specific cell type and experimental setup.

A. Reagent Preparation

-

Stock Solution: Prepare a 2-5 mM stock solution of this compound in anhydrous DMSO. For kits supplied with a pre-determined amount, a 250X stock solution can be made by adding 50 µL of DMSO to the vial.

-

Wash Buffer: Prepare a 1X Wash Buffer as specified by the manufacturer, often by diluting a 10X concentrate in deionized water.

B. Cell Staining Protocol

-

Induce Apoptosis: Culture cells to the desired density (e.g., 1 x 10⁶ cells/mL) and induce apoptosis using an appropriate stimulus. Concurrently, maintain a negative control culture of untreated cells.

-

Cell Aliquoting: Aliquot approximately 300-500 µL of the cell suspension (both induced and control) into microfuge tubes.

-

Staining: Add the this compound stock solution to the cell suspension at a final dilution of 1:250 (e.g., add 2 µL of 250X stock to 500 µL of cells).

-

Incubation: Incubate the cells for 60 minutes at 37°C in a 5% CO₂ incubator, protected from light.

-

Washing: Centrifuge the cells (e.g., 3000 rpm for 5 minutes) and carefully remove the supernatant.

-

Resuspension: Resuspend the cell pellet in 0.5 mL of 1X Wash Buffer and centrifuge again.

-

Repeat Wash: Repeat the wash step one more time to ensure the removal of any unbound probe.

C. Data Acquisition and Analysis

The final cell pellet can be resuspended in an appropriate buffer for analysis by one of the following methods:

-

Flow Cytometry: Resuspend the final cell pellet in 300 µL of Wash Buffer. Keep the samples on ice and analyze them using a flow cytometer, detecting the FITC signal in the FL-1 channel. Apoptotic cells will exhibit a significant shift in fluorescence intensity compared to the negative control.

-

Fluorescence Microscopy: Resuspend the cell pellet in 100 µL of Wash Buffer. Place a drop of the cell suspension onto a microscope slide and cover it with a coverslip. Observe the cells under a fluorescence microscope using a standard FITC filter set. Cells with active caspase-3 will show bright green fluorescence.

-

Fluorescence Plate Reader: Resuspend the cells in 100 µL of Wash Buffer and transfer the suspension to the wells of a black microplate. Measure the fluorescence intensity with an excitation wavelength of ~485 nm and an emission wavelength of ~535 nm.

References

Methodological & Application

Detecting Apoptosis with FITC-C6-DEVD-FMK: A Detailed Guide for Flow Cytometry

Application Note & Protocol

For Researchers, Scientists, and Drug Development Professionals

Introduction

Apoptosis, or programmed cell death, is a fundamental biological process essential for normal tissue development, homeostasis, and the elimination of damaged or infected cells. A key event in the apoptotic cascade is the activation of a family of cysteine proteases known as caspases. Among these, caspase-3 is a critical executioner caspase, responsible for the cleavage of numerous cellular substrates, leading to the characteristic morphological and biochemical hallmarks of apoptosis.[1][2] The detection of activated caspase-3 is therefore a reliable indicator of apoptosis.[3]

FITC-C6-DEVD-FMK is a cell-permeable, non-toxic fluorescent probe designed for the specific detection of activated caspase-3 in living cells.[4][5] This reagent is comprised of three key components: a four-amino-acid peptide sequence (DEVD) that is the recognition site for caspase-3, a fluoromethyl ketone (FMK) moiety that irreversibly binds to the active site of activated caspase-3, and a fluorescein isothiocyanate (FITC) molecule that provides a green fluorescent signal. This specific and irreversible binding allows for the direct visualization and quantification of apoptotic cells using fluorescence-based techniques, including flow cytometry.

Principle of the Assay

In healthy, non-apoptotic cells, caspase-3 exists as an inactive pro-enzyme and does not interact with the this compound probe. Upon the induction of apoptosis, initiator caspases cleave pro-caspase-3, leading to its activation. The cell-permeable this compound reagent enters the cell and the DEVD peptide directs it to the active site of caspase-3. The FMK group then forms a covalent bond with a cysteine residue in the catalytic site of the activated enzyme, ensuring the retention of the fluorescent signal within the apoptotic cell. The intensity of the green fluorescence is directly proportional to the amount of activated caspase-3, enabling the quantification of apoptotic cells by flow cytometry.

Data Presentation

The following table presents representative quantitative data from a time-course experiment measuring apoptosis in Jurkat cells treated with the apoptosis-inducing agent, camptothecin. The percentage of apoptotic cells was determined by detecting activated caspase-3.

| Treatment Condition | Concentration (µM) | Incubation Time (hours) | Percentage of Apoptotic Cells (%) |

| Untreated Control | 0 | 6 | 5 |

| Camptothecin | 10 | 1 | 15 |

| Camptothecin | 10 | 2 | 35 |

| Camptothecin | 10 | 4 | 60 |

| Camptothecin | 10 | 6 | 75 |

| Camptothecin | 50 | 6 | 85 |

| Camptothecin + Z-VAD-FMK (Pan-caspase inhibitor) | 10 + 50 | 6 | 10 |

Data adapted from a study on camptothecin-induced apoptosis in Jurkat cells. The original study may have used a different, but functionally equivalent, fluorescent reporter for activated caspase-3.

Experimental Protocols

This protocol provides a general guideline for the use of this compound to detect activated caspase-3 in mammalian cells by flow cytometry. Optimization may be required for specific cell types and experimental conditions.

Materials:

-

This compound

-

High-quality, anhydrous Dimethyl Sulfoxide (DMSO)

-

Wash Buffer (e.g., Phosphate-Buffered Saline, PBS)

-

Cell culture medium appropriate for your cell line

-

Apoptosis-inducing agent (e.g., camptothecin, staurosporine)

-

Negative control cells (untreated)

-

Positive control cells (treated with a known apoptosis inducer)

-

Optional: Pan-caspase inhibitor (e.g., Z-VAD-FMK) for inhibitor control

-

Flow cytometry tubes

-

Flow cytometer

Reagent Preparation:

-

This compound Stock Solution (e.g., 250X): Prepare a stock solution in DMSO. For example, add 50 µL of DMSO to the vial to create a 250X stock solution. Store the stock solution at -20°C, protected from light and moisture.

-

Wash Buffer: Prepare a 1X Wash Buffer solution (e.g., PBS).

Experimental Procedure:

-

Cell Seeding: Seed cells at a density of approximately 1 x 10^6 cells/mL in a suitable culture medium.

-

Induction of Apoptosis: Treat cells with the desired concentration of the apoptosis-inducing agent for the appropriate duration. Include untreated and vehicle-treated cells as negative controls. A positive control with a known apoptosis inducer is also recommended. For an inhibitor control, pre-incubate cells with a pan-caspase inhibitor like Z-VAD-FMK before adding the apoptosis-inducing agent.

-

Staining:

-

Transfer approximately 300 µL of the cell suspension to a flow cytometry tube.

-

Add the this compound stock solution at a 1:250 dilution (e.g., add 1.2 µL of a 250X stock solution to 300 µL of cell suspension).

-

Incubate the cells for 30-60 minutes at 37°C in a 5% CO₂ incubator, protected from light.

-

-

Washing:

-

Centrifuge the cells at 300 x g for 5 minutes.

-

Discard the supernatant and resuspend the cell pellet in 500 µL of Wash Buffer.

-

Repeat the wash step to ensure the removal of any unbound reagent.

-

-

Flow Cytometry Analysis:

-

Resuspend the final cell pellet in 300 µL of Wash Buffer.

-

Keep the samples on ice until analysis.

-

Analyze the samples on a flow cytometer using the FL1 channel for FITC detection (Excitation: ~488 nm, Emission: ~530-535 nm).

-

A population of cells with increased FITC fluorescence indicates the presence of activated caspase-3 and are considered apoptotic.

-

Visualizations

Caspase-3 Signaling Pathway

References

Application Notes and Protocols for Detecting Caspase-3/7 Activity Using FITC-C6-DEVD-FMK in Fluorescence Microscopy

For Researchers, Scientists, and Drug Development Professionals

Introduction

Apoptosis, or programmed cell death, is a fundamental biological process essential for tissue homeostasis, development, and elimination of damaged or infected cells. A key event in the apoptotic cascade is the activation of a family of cysteine proteases known as caspases. Caspase-3 and caspase-7 are considered the primary executioner caspases, responsible for the cleavage of numerous cellular proteins, leading to the morphological and biochemical hallmarks of apoptosis.[1][2]

FITC-C6-DEVD-FMK is a powerful and convenient tool for the detection of active caspase-3 and -7 in living cells.[3] This cell-permeable, non-toxic probe consists of the caspase-3/7 recognition sequence, Asp-Glu-Val-Asp (DEVD), linked to a fluoromethyl ketone (FMK) group, which irreversibly binds to the active site of these caspases.[4] The entire complex is conjugated to fluorescein isothiocyanate (FITC), a green fluorescent dye, allowing for the direct visualization and quantification of apoptotic cells by fluorescence microscopy, flow cytometry, or a fluorescence plate reader.

These application notes provide a comprehensive guide to using this compound for the detection and quantification of caspase-3/7 activity in fluorescence microscopy, complete with detailed protocols, data presentation guidelines, and visualizations of the underlying biological and experimental workflows.

Signaling Pathway and Mechanism of Action

The induction of apoptosis can be initiated through two main pathways: the intrinsic (mitochondrial) and the extrinsic (death receptor) pathways. Both pathways converge on the activation of initiator caspases (e.g., caspase-8 and caspase-9), which in turn cleave and activate the executioner caspases, primarily caspase-3 and caspase-7. Once activated, these executioner caspases orchestrate the dismantling of the cell by cleaving a wide range of cellular substrates.

This compound allows for the sensitive detection of this pivotal stage in the apoptotic process. The DEVD peptide sequence of the probe mimics the natural substrate of caspase-3 and -7, guiding it to the active enzymes within an apoptotic cell. The FMK moiety then forms a covalent bond with the catalytic site of the active caspase, ensuring that the fluorescent FITC label is retained within the cell. This results in a bright green fluorescent signal specifically in cells undergoing apoptosis.

Data Presentation

Quantitative data from experiments using this compound can be effectively presented in tabular format to allow for clear comparison between different experimental conditions.

| Cell Line | Treatment | Concentration | Duration (h) | % Apoptotic Cells (FITC-Positive) |

| Jurkat | Camptothecin | 20 µM | 4 | ~40-50% |

| Jurkat | Vehicle (DMSO) | 0.2% | 4 | <5% |

| Jurkat | Camptothecin + Z-VAD-FMK | 20 µM + 50 µM | 4 | ~5-10% |

Table 1: Example data from a flow cytometry-based apoptosis assay in Jurkat cells treated with camptothecin. The pan-caspase inhibitor Z-VAD-FMK is used as a negative control to demonstrate the specificity of the this compound probe for caspase-mediated apoptosis.

| Cell Line | Treatment | Concentration | Duration (h) | Normalized Fluorescence Intensity |

| HeLa | Staurosporine | 1 µM | 4 | 3.5 ± 0.4 |

| HeLa | Staurosporine | 0.5 µM | 4 | 2.8 ± 0.3 |

| HeLa | Staurosporine | 0.1 µM | 4 | 1.5 ± 0.2 |

| HeLa | Vehicle (DMSO) | 0.1% | 4 | 1.0 ± 0.1 |

Table 2: Example data from a fluorescence plate reader-based apoptosis assay in HeLa cells treated with staurosporine. Fluorescence intensity is normalized to the vehicle control.

Experimental Protocols

The following protocols provide a general guideline for using this compound to detect caspase-3/7 activity. Optimal conditions may vary depending on the cell type and the apoptosis-inducing agent.

General Workflow

Detailed Protocol for Fluorescence Microscopy

Materials:

-

This compound

-

DMSO

-

Cultured cells (adherent or suspension)

-

Appropriate cell culture medium

-

Apoptosis-inducing agent

-

Wash Buffer (e.g., Hanks' Balanced Salt Solution (HBSS) with 20 mM HEPES, or PBS)

-

Fluorescence microscope with a FITC filter set (Excitation ~490 nm, Emission ~520 nm)

-

Microscope slides and coverslips

Procedure:

-

Cell Preparation:

-

For adherent cells, seed cells on sterile glass coverslips in a multi-well plate and allow them to attach overnight.

-

For suspension cells, culture them to the desired density (e.g., 1 x 10^6 cells/mL).

-

-

Induction of Apoptosis:

-

Treat cells with the desired apoptosis-inducing agent at the appropriate concentration and for the desired duration.

-

Include the following controls:

-

Negative Control: An untreated or vehicle-treated cell population.

-

Inhibitor Control (Optional but Recommended): Pre-incubate cells with a pan-caspase inhibitor, such as Z-VAD-FMK (at a final concentration of 20-50 µM), for 30-60 minutes before adding the apoptosis-inducing agent to confirm that the observed fluorescence is caspase-dependent.

-

-

-

Staining with this compound:

-

Prepare a 2-5 mM stock solution of this compound in DMSO.

-

Dilute the stock solution in cell culture medium or Wash Buffer to the final working concentration. A common starting point is a 1:250 dilution of a 250X stock solution. However, it is highly recommended to perform a titration to determine the optimal concentration for your specific cell type and experimental conditions.

-

Add the this compound solution to each well or tube of cells.

-

-

Incubation:

-

Incubate the cells for 30-60 minutes at 37°C in a 5% CO₂ incubator, protected from light.

-

-

Washing:

-

For adherent cells, gently aspirate the medium and wash the cells twice with Wash Buffer.

-

For suspension cells, centrifuge the cells at 300 x g for 5 minutes, discard the supernatant, and resuspend the cell pellet in Wash Buffer. Repeat the wash step.

-

-

Imaging:

-

For adherent cells, mount the coverslips on microscope slides with a drop of Wash Buffer.

-

For suspension cells, place a drop of the cell suspension onto a microscope slide and cover with a coverslip.

-

Observe the cells under a fluorescence microscope using a FITC filter set. Apoptotic cells will exhibit bright green fluorescence, while non-apoptotic cells will show minimal fluorescence.

-

Note: this compound is intended for use in live cells. Fixation of cells prior to staining is not recommended as it can denature the active caspases.

Troubleshooting

| Issue | Possible Cause | Suggested Solution |

| Weak or No Signal | Apoptosis was not successfully induced. | Confirm apoptosis induction with a positive control or an alternative method (e.g., Annexin V staining). |

| Caspase-3/7 is not activated in your specific apoptotic pathway. | Investigate the specific signaling cascade of your experimental model. | |

| Probe concentration is too low. | Increase the concentration of this compound. | |

| Incorrect filter settings. | Ensure the use of a standard FITC filter set. | |

| High Background/Non-Specific Staining | Probe concentration is too high. | Titrate the this compound concentration to find the optimal signal-to-noise ratio. |

| Incubation time is too long. | Reduce the incubation time; 30-60 minutes is typically sufficient. | |

| Incomplete washing of cells. | Ensure thorough washing of cells after incubation to remove unbound probe. |

Conclusion

This compound is a specific and sensitive probe for the detection of active caspase-3 and -7 in living cells. By following the detailed protocols and guidelines presented in these application notes, researchers can effectively utilize this tool to study the mechanisms of apoptosis and evaluate the efficacy of novel therapeutic agents in drug development. The ability to visualize and quantify this key apoptotic event at the single-cell level provides invaluable insights into the complex processes of programmed cell death.

References

Detecting Activated Caspase-3: A Detailed Guide to FITC-C6-DEVD-FMK Staining

For Researchers, Scientists, and Drug Development Professionals

This guide provides a comprehensive overview and detailed protocols for the use of FITC-C6-DEVD-FMK, a fluorescently labeled inhibitor of caspase-3, for the detection of apoptosis in living cells.

Introduction

Apoptosis, or programmed cell death, is a critical biological process involved in tissue homeostasis, development, and the elimination of damaged or infected cells. A key event in the apoptotic cascade is the activation of a family of cysteine proteases known as caspases. Caspase-3 is a primary executioner caspase that, once activated, cleaves a wide range of cellular substrates, leading to the characteristic morphological and biochemical hallmarks of apoptosis.[1]

This compound is a powerful tool for identifying cells undergoing apoptosis.[2] This cell-permeable and non-toxic probe consists of the peptide sequence Asp-Glu-Val-Asp (DEVD), which is a specific recognition motif for caspase-3, linked to a fluoromethyl ketone (FMK) group that irreversibly binds to the active site of the enzyme.[1] The entire complex is conjugated to fluorescein isothiocyanate (FITC), a green fluorescent dye, allowing for the direct detection of cells with activated caspase-3 by flow cytometry, fluorescence microscopy, or a fluorescence plate reader.[1][3]

Principle of the Assay

The this compound probe readily diffuses into cells. In apoptotic cells where caspase-3 has been activated, the DEVD sequence of the probe is recognized, and the FMK group forms a covalent bond with the catalytic site of the enzyme. This results in the accumulation of the fluorescent probe within the cell. Unbound probe is then washed away, and the remaining green fluorescence is directly proportional to the amount of active caspase-3, providing a sensitive and specific measure of apoptosis at the single-cell level.

Signaling Pathway of Caspase-3 Activation

The activation of caspase-3 is a central convergence point for both the intrinsic (mitochondrial) and extrinsic (death receptor) apoptotic pathways. The following diagram illustrates the simplified signaling cascade leading to caspase-3 activation and the mechanism of detection by this compound.

Experimental Protocols

The following protocols provide a general guideline for using this compound to detect activated caspase-3. It is crucial to optimize conditions such as cell density, inhibitor concentration, and incubation time for your specific cell type and apoptosis-inducing agent.

Reagent Preparation and Storage

-

This compound Stock Solution: Prepare a 2-5 mM stock solution in anhydrous DMSO. For example, to make a 250X stock solution, add 50 µL of DMSO to the vial. Store the stock solution in small aliquots at -20°C, protected from light and moisture. Avoid repeated freeze-thaw cycles.

-

Wash Buffer: A common wash buffer is Hanks' Balanced Salt Solution (HBSS) with 20 mM HEPES buffer (HHBS) or phosphate-buffered saline (PBS). Some kits provide a dedicated wash buffer.

General Staining Protocol

-

Induce Apoptosis: Seed cells at a density of approximately 1 x 10^6 cells/mL in a suitable culture medium. Treat cells with the desired apoptosis-inducing agent for the appropriate duration.

-

Controls: Concurrently, maintain the following controls:

-

Untreated Control: Cells not treated with the apoptosis-inducing agent.

-

Vehicle Control: Cells treated with the vehicle (e.g., DMSO) used to dissolve the apoptosis inducer.

-

Negative Control (Inhibitor): An additional control can be prepared by pre-incubating induced cells with a pan-caspase inhibitor, such as Z-VAD-FMK, to block caspase activation.

-

-

Staining:

-

Transfer approximately 300 µL of the cell suspension into microfuge tubes or flow cytometry tubes.

-

Add the this compound stock solution to each tube at the optimized final concentration (a typical starting range is 1-10 µM, or a 1:250 dilution of a 250X stock).

-

Incubate the cells for 30-60 minutes at 37°C in a 5% CO₂ incubator, protected from light.

-

-

Washing:

-

Centrifuge the cells at 300 x g for 5 minutes.

-

Discard the supernatant and resuspend the cell pellet in 500 µL of Wash Buffer.

-

Repeat the wash step to ensure the removal of any unbound probe.

-

-

Data Acquisition: Proceed immediately with analysis using one of the methods below.

Data Acquisition Methods

-

Flow Cytometry:

-

Resuspend the final cell pellet in 300 µL of Wash Buffer.

-

Keep the samples on ice until analysis.

-

Analyze the samples using a flow cytometer, detecting the FITC signal in the FL1 channel (Excitation ~488 nm / Emission ~520 nm).

-

-

Fluorescence Microscopy:

-

Resuspend the final cell pellet in 100 µL of Wash Buffer.

-

Place a drop of the cell suspension onto a microscope slide and cover with a coverslip.

-

Observe the cells under a fluorescence microscope using a FITC filter set. Apoptotic cells will exhibit brighter green fluorescence compared to non-apoptotic cells.

-

-

Fluorescence Plate Reader:

-

Perform the staining protocol in a black, clear-bottom 96-well plate.

-

After the final wash, resuspend the cells in 100 µL of Wash Buffer.

-

Measure the fluorescence intensity using a fluorescence plate reader with an excitation wavelength of approximately 485 nm and an emission wavelength of approximately 535 nm.

-

Experimental Workflow Diagram

Data Presentation

Quantitative data obtained from this compound assays should be summarized in tables to facilitate clear comparison between different experimental conditions.

Table 1: Example of Flow Cytometry Data

| Sample Condition | Percentage of FITC-Positive Cells (%) | Mean Fluorescence Intensity (MFI) |

| Untreated Control | 2.5 | 150 |

| Vehicle Control (DMSO) | 3.1 | 165 |

| Apoptosis Inducer (e.g., 20 µM Camptothecin) | 65.8 | 2500 |

| Apoptosis Inducer + Z-VAD-FMK | 5.2 | 200 |

Table 2: Example of Fluorescence Plate Reader Data

| Sample Condition | Relative Fluorescence Units (RFU) | Fold Change vs. Untreated |

| Untreated Control | 1,200 | 1.0 |

| Vehicle Control (DMSO) | 1,250 | 1.04 |

| Apoptosis Inducer (e.g., 20 µM Camptothecin) | 15,000 | 12.5 |